molecular formula C10H11ClO3 B8521011 Methyl(4-chloro-3-methoxyphenyl)acetate

Methyl(4-chloro-3-methoxyphenyl)acetate

Cat. No. B8521011
M. Wt: 214.64 g/mol
InChI Key: NZUJOIJWQSFCCM-UHFFFAOYSA-N
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Patent
US08148572B2

Procedure details

The product of example 1 step (iii) (1 g), dimethyl sulfate (1 ml), potassium carbonate (1.48 g) and acetone (20 ml) were charged to a flask and heated at reflux for 16 h. The reaction was diluted with water, extracted with EtOAc, dried (MgSO4) and evaporated under reduced pressure to give the subtitle compound (1.5 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]C(O)=O)=[CH:4][C:3]=1[OH:12].S([O:18][CH3:19])(OC)(=O)=O.[C:20](=[O:23])([O-])[O-].[K+].[K+].[CH3:26]C(C)=O>O>[CH3:20][O:23][C:19](=[O:18])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([O:12][CH3:26])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CC(=O)O)O
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
1.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)Cl)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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